molecular formula C21H21BF2N2O3 B1192297 BDP TMR carboxylic acid

BDP TMR carboxylic acid

Cat. No.: B1192297
M. Wt: 398.22
InChI Key: XNXZTGCQHQKUMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This free carboxylic acid can be used as a non-reactive control in side-by side experiments with other reactive derivatives of BDP TMR. It can also be used for Steglich esterification.

Scientific Research Applications

1. Chemical Synthesis Applications

  • Benzylation of Carboxylic Acids : A study by Mukaiyama, Shintou, and Kikuchi (2002) demonstrated the use of benzyloxydiphenylphosphine (BDPP), prepared from chlorodiphenylphosphine and benzyl alcohol, in the benzylation of various carboxylic acids. This process involved oxidation-reduction condensation under mild conditions, showcasing the versatility of BDPP in chemical synthesis (Mukaiyama, Shintou, & Kikuchi, 2002).

2. Catalyst Development

  • Asymmetric Hydroformylation : Adint and Landis (2014) explored the condensation reactions of bis-3,4-diazaphospholanes (BDPs) functionalized with carboxylic acids for covalent attachment to bead and silica supports. This study contributed to the development of catalysts for immobilized asymmetric hydroformylation (iAHF) of prochiral alkenes (Adint & Landis, 2014).

3. Material Science and Nanotechnology

  • Electro-Catalyst Development for Methanol Oxidation : Mondal and Malik (2016) successfully demonstrated the synthesis of platinum nanoparticles on benzene tetra-carboxylic acid doped polyaniline, providing an efficient electro-catalyst for methanol oxidation reaction in acidic medium (Mondal & Malik, 2016).

4. Thermal Safety and Kinetics

  • Determination of Safety Parameters : Cong et al. (2021) evaluated the safety parameters, namely Time to Maximum Rate under adiabatic conditions (TMRad), and self-accelerating decomposition temperature (SADT) for a specific carboxylic acid compound. Their study involved kinetic analysis and calorimetric devices, providing insights into the thermal safety of certain chemical compounds (Cong et al., 2021).

5. Environmental Interactions

  • Biodegradable Materials : Serrano-Ruiz et al. (2020) characterized compounds released from biodegradable plastics (BDP) to water solutions before biodegradation. This research provides insights into the environmental interactions and impact of BDP materials (Serrano-Ruiz et al., 2020).

6. Biomedical Research and Imaging

  • Photosensitizers for Biomedical Applications : Yogo et al. (2005) developed a novel photosensitizer scaffold based on the BODIPY chromophore, which has potential applications in cell photosensitization, oxidative stress studies, or photodynamic therapy due to its high photostability and insensitivity to solvent environment (Yogo et al., 2005).

7. Polymer Science

  • Ambipolar Charge Carrier Mobility : Van Pruissen et al. (2014) studied alternating donor–acceptor polymers consisting of diphenyl-benzodipyrrolidone (BDP) and oligothiophene. Their research contributes to the understanding of ambipolar charge transport in polymer science (Van Pruissen et al., 2014).

Properties

IUPAC Name

3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BF2N2O3/c1-13-18(9-11-21(27)28)14(2)25-20(13)12-16-6-10-19(26(16)22(25,23)24)15-4-7-17(29-3)8-5-15/h4-8,10,12H,9,11H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXZTGCQHQKUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)O)C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BF2N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BDP TMR carboxylic acid
Reactant of Route 2
BDP TMR carboxylic acid
Reactant of Route 3
BDP TMR carboxylic acid
Reactant of Route 4
BDP TMR carboxylic acid
Reactant of Route 5
BDP TMR carboxylic acid
Reactant of Route 6
BDP TMR carboxylic acid

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